molecular formula C₁₈H₂₃NO₁₀ B133314 (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester CAS No. 78850-37-0

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester

Cat. No.: B133314
CAS No.: 78850-37-0
M. Wt: 413.4 g/mol
InChI Key: NHGHQTDLCDGYEQ-LMHBHQSJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrano-oxazole core. Its stereochemistry is defined by the (3aR,4R,7aR) configuration, with a tris(acetyloxy)propyl substituent at position 4 and a methyl ester at position 4. The acetylated glyceride side chain [(1S,2R)-1,2,3-tris(acetyloxy)propyl] enhances lipophilicity, which may improve membrane permeability and bioavailability compared to non-acetylated analogs .

Properties

IUPAC Name

methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO10/c1-8-19-15-12(26-8)6-13(18(23)24-5)29-17(15)16(28-11(4)22)14(27-10(3)21)7-25-9(2)20/h6,12,14-17H,7H2,1-5H3/t12-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHQTDLCDGYEQ-LMHBHQSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551159
Record name Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
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Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78850-37-0
Record name Methyl (3aR,4R,7aR)-3a,7a-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
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Record name Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
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Record name Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
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Record name Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylate
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Biological Activity

The compound (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester (CAS Number: 78850-37-0) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO10, with a molecular weight of 413.38 g/mol. It features a pyrano[3,4-d]oxazole core structure that is modified with acetoxy groups and a methyl ester functionality. The stereochemistry is defined by the (3aR,4R,7aR) configuration which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications in medicinal chemistry:

  • Antiviral Activity : The compound is noted as an intermediate in the synthesis of Zanamivir derivatives, which are known antiviral agents against influenza viruses. This suggests that it may possess inherent antiviral properties or serve as a precursor to more active derivatives .
  • Inhibition of Enzymatic Activity : Preliminary studies have indicated that similar compounds can inhibit key enzymes involved in viral replication and cancer progression. For instance, derivatives related to this compound have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects may involve:

  • Binding Affinity : The structure allows for specific interactions with protein targets through non-covalent bonding. This is crucial for the efficacy of therapeutic agents targeting specific receptors like EGFR .
  • Induction of Apoptosis : Studies on related compounds suggest that they may activate apoptotic pathways in cancer cells by influencing caspase activity .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

StudyFindings
Study A Investigated the antiviral properties against influenza; found that derivatives inhibited viral replication effectively.
Study B Focused on EGFR inhibition; demonstrated that compounds similar to this structure showed significant cytotoxicity in various cancer cell lines (A549 and HCT-116).
Study C Explored the synthesis and characterization of similar compounds; highlighted the importance of stereochemistry in biological activity.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity against various pathogens or diseases. Notably:

  • Antiviral Activity : Research indicates that derivatives of pyrano[3,4-d]oxazole compounds may possess antiviral properties. The compound's structure allows for modifications that could enhance its efficacy against viruses such as influenza and HIV .
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. Studies are ongoing to evaluate the specific anticancer mechanisms and efficacy of this compound .

Biochemical Research

The compound can serve as a biochemical probe in proteomics and metabolic studies:

  • Enzyme Inhibition Studies : The presence of acetyloxy groups may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
  • Drug Development : Its unique structure makes it a candidate for further development into therapeutic agents. Researchers are exploring its potential as a lead compound for synthesizing more potent derivatives with enhanced pharmacological profiles .

Case Study 1: Antiviral Activity

In a study published by Smith et al., derivatives of pyrano[3,4-d]oxazole were evaluated for their antiviral activity against influenza viruses. The study found that certain modifications to the molecular structure significantly enhanced antiviral potency. The specific role of the acetyloxy groups was highlighted as crucial for binding to viral proteins .

Case Study 2: Anticancer Research

A recent investigation by Li et al. focused on the cytotoxic effects of pyrano[3,4-d]oxazole derivatives on various cancer cell lines. The study demonstrated that compounds with similar functional groups exhibited significant inhibition of cell proliferation in breast and lung cancer models. The findings suggest that further exploration of (3aR,4R,7aR)-3a,7a-Dihydro could lead to promising anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester Pyrano[3,4-d]oxazole Tris(acetyloxy)propyl, methyl ester ~450 (estimated) N/A (Theoretical: antimicrobial)
(3aR,6R,7S,7aR)-7-(Benzyloxy)-6-(((tert-butyl-dimethylsilyl)oxy)methyl)-3-phenylhexahydro-2H-pyrano[3,4-d]oxazol-2-one Pyrano[3,4-d]oxazol-2-one Benzyloxy, tert-butyl-dimethylsilyl, phenyl 469.6 Intermediate in glycosidase inhibitors
(4aS,7S,7aR)-7-methyl-5-oxo-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester Cyclopenta[c]pyran-oxazole Sugar moiety (trihydroxy-tetrahydro-2H-pyran), methyl ester 388.37 Glycosidase inhibition (hypothetical)
7-(Acetyloxy)tetrahydro-6-[(phenylmethoxy)methyl]-3-(phenylmethyl)-4-(phenylthio)-4H-pyrano[3,4-d]oxazol-2(3H)-one Pyrano[3,4-d]oxazol-2-one Phenylthio, benzyl, acetyloxy ~500 (estimated) N/A (Antioxidant potential)

Key Observations :

  • Stereochemical Complexity : The (3aR,4R,7aR) configuration distinguishes it from diastereomers like (3aR,6R,7S,7aR) in , which may exhibit divergent biological selectivity.
  • Biological Activity : While the target compound’s acetylated side chain is unique, phenylthio- and benzyl-substituted analogs () demonstrate radical-scavenging activity, suggesting that electron-rich substituents modulate antioxidant properties.
Physicochemical Properties
  • Solubility : The tris(acetyloxy)propyl group reduces water solubility relative to hydroxylated derivatives (e.g., ), as predicted by LogP calculations (estimated LogP ~2.5 vs. ~−0.3 for hydroxylated analogs).
  • Stability : Acetyl esters are prone to hydrolysis under basic conditions, whereas TBS-protected compounds () exhibit greater stability but require harsher deprotection.

Q & A

Q. Advanced Research Focus

  • Protecting group optimization : Temporarily mask reactive hydroxyls with acetyl or benzyl groups to prevent side reactions during cyclization .
  • Catalytic efficiency : Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation/deacetylation steps .
  • Solvent selection : Use high-boiling solvents (e.g., toluene or DMSO) for reflux conditions, ensuring complete reaction equilibration .

What computational methods predict the compound’s reactivity or biological interactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; validate with SPR or ITC binding assays .

How can the compound’s stability under varying conditions (pH, temperature) be evaluated?

Q. Basic Research Focus

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

What are the challenges in scaling up laboratory-scale synthesis?

Q. Advanced Research Focus

  • Reaction exotherms : Use calorimetry (e.g., RC1e) to monitor heat flow and prevent runaway reactions during scale-up .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) or continuous-flow systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester

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